molecular formula C7H14N2O3S B12081987 N-Methanesulfonylpiperidine-3-carboxamide

N-Methanesulfonylpiperidine-3-carboxamide

Cat. No.: B12081987
M. Wt: 206.27 g/mol
InChI Key: VUHJWGIZBIHYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methanesulfonylpiperidine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methanesulfonylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The process generally includes:

    Formation of the Piperidine Derivative: Starting with piperidine, various functional groups are introduced to form the desired piperidine derivative.

    Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

N-Methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Methanesulfonylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity against HBV, the compound acts as a capsid assembly modulator. It interferes with the formation of the viral capsid, thereby inhibiting the replication of the virus. This is achieved through binding to the core protein of the virus, disrupting the normal assembly process .

Comparison with Similar Compounds

Similar Compounds

    N-Sulfonylpiperidine-3-carboxamides: These compounds share a similar core structure but may have different substituents on the sulfonyl group.

    Piperidine Derivatives: Other derivatives of piperidine with various functional groups.

Uniqueness

N-Methanesulfonylpiperidine-3-carboxamide is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Its ability to modulate viral capsid assembly sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

VUHJWGIZBIHYKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.